N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O3S/c1-24(16-5-3-2-4-6-16)28(26,27)17-10-7-14(8-11-17)20(25)23-19-12-9-15(21)13-18(19)22/h2-13H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTHJYRNAOWGCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Introduction of the difluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction where a difluorobenzene derivative is reacted with a nucleophile.
Formation of the benzamide group: This can be done by reacting an amine with a benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group attached to the sulfonamide.
Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid, while reduction of the benzamide could produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides.
Medicine: Potential use as an antibacterial or antifungal agent.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately inhibiting bacterial growth.
Comparison with Similar Compounds
Structural Analogues in PD-L1 Inhibition
Compound 7 (5-Chloro-2-methoxy-N-(4-(N-(2,4-difluorophenyl)sulfamoyl)benzyl)benzamide)
- Structural Differences : Incorporates a 5-chloro-2-methoxybenzamide group instead of the unsubstituted benzamide in the target compound.
- Activity : Exhibited 50.993% PD-L1 inhibition in an ELISA assay, slightly lower than the 4-fluorophenyl analogue (Compound 4, 53.327%), suggesting that additional fluorine substitution at the 2-position may marginally reduce binding affinity .
- Safety Profile: Non-cytotoxic to fibroblast cell lines, similar to the target compound .
Compound 31 (5-Chloro-N-(4-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)phenethyl)salicylamide)
- Structural Differences : Replaces the 2,4-difluorophenyl group with a 4-(trifluoromethyl)phenyl moiety and adds a salicylamide scaffold.
- Activity: Showed 51.058% PD-L1 inhibition but demonstrated notable anti-proliferative activity against MCF7, DU-145, and PC-3 cancer cell lines, indicating divergent biological effects compared to the target compound .
Antifungal Sulfonamide Derivatives
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide
Pesticide and Metabolic Modulators
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)
Sulfamoyl-Benzamide Derivatives with Varied Fluorination
N-(2,6-Difluoro-benzyl)-4-sulfamoyl-benzamide
- Structural Differences : Positions fluorine atoms at 2,6- rather than 2,4- on the phenyl ring.
Key Comparative Data
Mechanistic and Pharmacokinetic Insights
- Fluorine Substitution: The 2,4-difluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogues, as seen in PD-L1 inhibitors and pesticides .
- Sulfamoyl Group : The methyl(phenyl)sulfamoyl moiety may improve target binding through hydrophobic interactions, similar to LMM5’s antifungal activity .
- Safety : Low cytotoxicity in fibroblast cell lines (e.g., Compound 7) suggests a favorable therapeutic index for the target compound .
Biological Activity
N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a difluorophenyl group, a sulfamoyl moiety, and a benzamide structure, which contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfamoylbenzamide derivatives. For instance, compounds similar to this compound have shown activity against various cancer cell lines.
- In vitro Studies : Research indicates that derivatives exhibit significant antiproliferative effects in cancer cell lines such as HCT116 (colon cancer) and KMS-12 BM (multiple myeloma), with IC50 values ranging from low nanomolar to micromolar concentrations .
- Mechanism of Action : The mechanism often involves the inhibition of specific kinases associated with tumor growth. For example, some derivatives have shown to inhibit FGFR1 and other growth factor receptors, leading to reduced cell proliferation .
Antimicrobial Activity
Compounds with similar structures have also been investigated for their antimicrobial properties.
- Bacterial Inhibition : The sulfamoyl group is known for its role in antimicrobial activity. Research has demonstrated that related compounds exhibit activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | Cell Line/Organism | IC50 Value (nM) | Reference |
|---|---|---|---|---|
| Compound A | Anticancer | HCT116 | 100 | |
| Compound B | Antimicrobial | Staphylococcus aureus | 250 | |
| Compound C | Anticancer | KMS-12 BM | 640 |
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated the efficacy of a series of sulfamoylbenzamide derivatives in xenograft models. This compound was administered at varying doses, showing significant tumor regression compared to controls .
- Antimicrobial Assessment : In another study, the compound was tested against several bacterial strains. The results indicated effective inhibition at concentrations comparable to standard antibiotics, making it a candidate for further development as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
